1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane involves the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine, yielding the ligand with high efficiency. This procedure offers a pathway to obtain chelating complexes with metals such as palladium, showcasing the ligand's ability to form stable and structurally defined complexes with square-planar [Pd@Cl2P2] geometry (Baranov et al., 2022).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane-based complexes has been elucidated through various crystallographic studies. For instance, the structure of a PdCl2-based complex was determined, revealing a square-planar geometry that underscores the ligand's ability to act as an effective chelator for metal ions, facilitating the formation of complexes with defined geometries and potentially unique properties (Baranov et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,2-Bis(di(pyridin-2-yl)phosphino)ethane are highlighted by its ability to form stable complexes with metals. This is exemplified in its interaction with Pd(COD)Cl2, leading to a chelating complex that demonstrates the ligand's strong affinity for palladium and its potential utility in catalysis and materials science (Baranov et al., 2022).
Scientific Research Applications
Synthesis and Crystal Structure
1,2-Bis(bis(pyridin-2-ylmethyl)phosphino)ethane has been synthesized and its complex with PdCl2 studied. The compound displays a square-planar [Pd@Cl2P2] geometry, illustrating its potential in coordination chemistry and crystallography (Baranov, Sukhikh, & Artem’ev, 2022).
Reaction with Alkynes
This compound is used in uncatalyzed [2+2] cycloaddition reactions of alkynes, offering a metal-free, room-temperature protocol for synthesizing substituted cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Copper Complex Formation
The reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane produces a dimeric compound with both bridging and chelating ligands. This showcases its utility in the synthesis of complex metallic structures (Castro et al., 1996).
Co-crystal Formation
The formation of co-crystals with 4-alkoxybenzoic acids demonstrates its applicability in crystal engineering and molecular design (Tabuchi, Gotoh, & Ishida, 2015).
Electropolymerisation
This compound plays a role in electropolymerisation processes, contributing to the development of functionalised films with specific optical and electrooptic responses. This can be crucial for materials science and nanotechnology applications (Facchetti et al., 2006).
Ligand Synthesis
It serves as a ligand in the synthesis of various macrocyclic and polynuclear metal complexes, highlighting its versatility in inorganic synthesis (Wu et al., 2012).
Catalysis
The compound is utilized in catalytic processes, such as the synthesis of imidazopyridine-based cations, demonstrating its potential in organic synthesis and catalysis (Moreno-Olivares, Cervantes, & Tiburcio, 2013).
Safety And Hazards
properties
IUPAC Name |
2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNXAZZONXIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328004 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(di(pyridin-2-yl)phosphino)ethane | |
CAS RN |
106308-26-3 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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